![molecular formula C11H16ClN3O B1492873 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine CAS No. 2098026-86-7](/img/structure/B1492873.png)
3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine
Overview
Description
3-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine, also known as CENP, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of pyrazin-2-amine, a nitrogen-containing heterocyclic compound, and its structure includes a heterocyclic ring system with two nitrogen atoms. CENP has been studied for its potential as an inhibitor of enzymes involved in DNA replication and transcription. It has also been studied for its potential applications in drug development and other biomedical research.
Scientific Research Applications
3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine has been studied for its potential applications in scientific research. It has been studied for its potential as an inhibitor of enzymes involved in DNA replication and transcription. 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine has also been studied for its potential applications in drug development and other biomedical research. In addition, 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine is not yet fully understood. However, it is thought to act as an inhibitor of enzymes involved in DNA replication and transcription. It is believed that 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine binds to the active site of these enzymes, preventing them from functioning properly. In addition, 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine has been shown to inhibit the growth of cancer cells in vitro by blocking the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine has been studied for its potential biochemical and physiological effects. Studies have shown that 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine can inhibit the growth of cancer cells in vitro and can inhibit the activity of certain enzymes involved in DNA replication and transcription. In addition, 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine has been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine in laboratory experiments include its low cost and the fact that it is readily available. In addition, 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine is relatively stable and can be stored for long periods of time. However, there are some limitations to using 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine in laboratory experiments, such as its low solubility in water and its potential to cause irritation if it comes into contact with skin or mucous membranes.
Future Directions
The potential future directions of research involving 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine include further studies of its mechanism of action and potential applications in drug development and other biomedical research. Additionally, further studies of its potential biochemical and physiological effects could lead to a better understanding of its potential uses in medicine. Finally, further studies of its potential advantages and limitations for laboratory experiments could lead to improved methods for using 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine in laboratory experiments.
properties
IUPAC Name |
3-chloro-N-ethyl-N-(oxan-4-yl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-2-15(9-3-7-16-8-4-9)11-10(12)13-5-6-14-11/h5-6,9H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZYIGNRMWGMEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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